![molecular formula C18H19NO4S2 B587223 Scopine-2,2-dithienyl glycolate CAS No. 136310-64-0](/img/structure/B587223.png)
Scopine-2,2-dithienyl glycolate
Overview
Description
Scopine-2,2-dithienyl glycolate is an organic compound that is off-white in color . It is one of the reaction intermediates in the preparation of tiotropium bromide, which is a highly effective anticholinergic agent and widely used for the treatment of asthma and/or chronic obstructive pulmonary disease (COPD) .
Molecular Structure Analysis
The molecular formula of Scopine-2,2-dithienyl glycolate is C18H19NO4S2 . Its IUPAC name is (1S,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl hydroxy[di(2-thienyl)]acetate . The InChI code is 1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10-,11-,12-,15-,16+/m0/s1 .Physical And Chemical Properties Analysis
Scopine-2,2-dithienyl glycolate has a molecular weight of 377.49 . It is an off-white solid with a melting point of 138-140°C .Scientific Research Applications
Analytical Methods Development
- HPLC Method for Determination : A High-Performance Liquid Chromatography (HPLC) method was developed to determine scopine-2,2-dithienyl glycolate and methyl 2,2-dithienyl glycolate in reaction solutions. This method offers baseline separation and has been proven sensitive, selective, and simple for monitoring the synthetic process of related compounds (Yang, 2011).
Structural and Spectroscopic Analysis
- Rotational Spectrum Analysis : Fourier transform microwave spectroscopy was used to detect the rotational spectrum of scopine, providing insights into its molecular structure in the gas phase. This study contributes to understanding the structural aspects of scopine and related compounds (Écija et al., 2016).
Synthesis and Chemical Engineering
- Selective Synthesis Protocols : Efficient selective synthesis methods for methyl dithienyl-glycolates, including scopine-2,2-dithienyl glycolate, have been developed. These methods are crucial for synthesizing intermediates for anticholinergic agents (Foschi et al., 2018).
Biochemical and Pharmacological Studies
Anticholinergic Activity Studies : Research on aryl and cycloalkylaryl glycolates of scopine and related compounds has provided insights into their anticholinergic activities. These studies have implications for understanding the pharmacological effects of scopine-2,2-dithienyl glycolate and similar compounds (Albanus, 2009).
Scopine Derivative Synthesis : Studies on the synthesis of scopine acetate and related compounds have contributed to the field of organic chemistry and pharmacology, demonstrating advanced methodologies in chemical synthesis (Petrović et al., 2003).
Isomerization Studies : Investigations into the isomerization of scopine into scopoline provide valuable information on the structural changes and properties of these compounds (Écija et al., 2013).
Metabolic Engineering in Medicinal Plants : Research on the use of metabolic engineering techniques to enhance the production of scopolamine, which is related to scopine, has significant implications for pharmaceutical applications (Palazón et al., 2008).
Scopine Derivatives Synthesis for Potential Therapeutic Uses : The development of new methods for synthesizing scopine-containing derivatives has potential applications in creating physiologically active compounds for medical use (Vlasova et al., 2006).
Safety And Hazards
properties
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJFFOQGKSJBAY-UGTXJPTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110074 | |
Record name | (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scopine-2,2-dithienyl glycolate | |
CAS RN |
136310-64-0 | |
Record name | (1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (1α,2β,4β,5α,7β)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the main application of the described HPLC method in the context of scopine-2,2-dithienyl glycolate?
A1: The developed HPLC method is primarily used to determine the concentration of scopine-2,2-dithienyl glycolate and methyl 2,2-dithienyl glycolate within a reaction solution. [] This is crucial for monitoring the synthetic process of tiotropium bromide, where these compounds act as important intermediates. By accurately quantifying their presence, researchers and manufacturers can optimize reaction conditions and ensure the quality of the final drug product.
Q2: What are the key performance characteristics of the developed HPLC method for analyzing scopine-2,2-dithienyl glycolate?
A2: The HPLC method demonstrates favorable performance characteristics for analyzing scopine-2,2-dithienyl glycolate. [] It exhibits high sensitivity, allowing for detection and quantification at low concentrations. Additionally, the method showcases high selectivity, effectively separating and quantifying the target compounds even in complex mixtures. The method boasts excellent linearity within a specific concentration range (1.52~194 μg·mL-1 for methyl 2,2-dithienyl glycolate and 1.61~206 μg·mL-1 for scopine-2,2-dithienyl glycolate), ensuring accurate and reliable measurements. Lastly, the method demonstrates good accuracy, with average recoveries of 94.43% for scopine-2,2-dithienyl glycolate and 96.21% for methyl 2,2-dithienyl glycolate, indicating the method's reliability in quantifying these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.